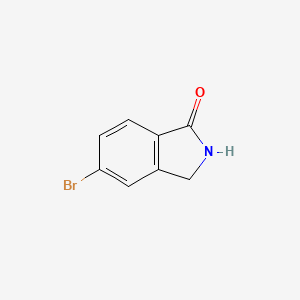

5-bromo-2,3-dihydro-1H-isoindol-1-one

説明

Contextualizing 5-Bromoisoindolin-1-one within Isoindolin-1-one (B1195906) Chemistry

The foundational structure of 5-Bromoisoindolin-1-one is the isoindolin-1-one scaffold, a bicyclic system composed of a fused benzene (B151609) ring and a γ-lactam ring. nih.gov This core structure is also known as a phthalimidine or a benzo-fused γ-lactam. nih.gov The defining characteristic of 5-Bromoisoindolin-1-one is the presence of a bromine atom at the C5 position of the isoindolin-1-one core. This bromine substituent significantly influences the molecule's reactivity, making it a key site for further chemical modifications and a valuable precursor for the synthesis of more complex molecules. chemimpex.com

Significance of the Isoindolin-1-one Scaffold in Pharmaceutical and Materials Science Research

The isoindolin-1-one framework is a prominent heterocyclic scaffold found in numerous natural products and synthetically designed molecules with a wide array of biological activities. nih.govresearchgate.net This has made it a focal point in medicinal chemistry and drug discovery. ontosight.ai Derivatives of the isoindolin-1-one scaffold have been investigated for a multitude of therapeutic applications, including their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. researchgate.netontosight.airesearchgate.net The versatility of this scaffold allows for the introduction of various substituents, which can modulate the biological and physicochemical properties of the resulting compounds. ontosight.ai

Beyond its pharmaceutical importance, the isoindolin-1-one structure is also explored in the field of materials science. solubilityofthings.com Its electronic properties make it a candidate for applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. chemimpex.comsolubilityofthings.com The synthetic flexibility of the isoindolin-1-one core enables chemists to create a diverse range of functionalized derivatives, expanding its utility in both nanotechnology and materials science. solubilityofthings.com

Overview of 5-Bromoisoindolin-1-one's Research Utility

5-Bromoisoindolin-1-one serves as a crucial intermediate and building block in organic synthesis. chemimpex.comlookchem.com The presence of the bromine atom enhances its reactivity, making it an ideal starting material for various chemical transformations to create diverse derivatives. chemimpex.com

In pharmaceutical development , it is a key intermediate in the synthesis of bioactive molecules. chemimpex.com Researchers have utilized 5-Bromoisoindolin-1-one to develop novel compounds with potential anti-cancer and anti-inflammatory properties. chemimpex.com Its structure allows it to be tailored for specific therapeutic targets. chemimpex.com For instance, derivatives of 5-bromoisoindolin-1-one have been synthesized and investigated as potential positive allosteric modulators for metabotropic glutamate (B1630785) receptors, which are targets for treating central nervous system disorders. acs.org

In materials science , this compound is employed in the development of organic electronic materials, including OLEDs. chemimpex.com The unique electronic characteristics of the 5-bromoisoindolin-1-one molecule contribute to the performance of these devices. chemimpex.com

Furthermore, its utility extends to agrochemical research , where it is used in the formulation of pesticides and herbicides. chemimpex.com

Below is a table summarizing the key properties of 5-Bromoisoindolin-1-one:

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | chemimpex.comnih.gov |

| Molecular Weight | 212.05 g/mol | chemimpex.com |

| CAS Number | 552330-86-6 | chemimpex.comnih.gov |

| Appearance | Off-white to light yellow powder | chemimpex.com |

| Purity | ≥ 98.5% (HPLC) | chemimpex.com |

| Synonyms | 5-Bromo-2,3-dihydro-1H-isoindol-1-one, 5-Bromo-1-isoindolinone | chemimpex.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNKJYJCWXMBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626852 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552330-86-6 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromoisoindolin 1 One and Its Derivatives

Derivatization Strategies of the 5-Bromoisoindolin-1-one Scaffold

The 5-Bromoisoindolin-1-one core serves as a versatile template for the introduction of various functional groups, enabling the exploration of a broad chemical space for drug discovery.

The secondary amine of the isoindolinone ring is a common site for functionalization, most frequently through N-alkylation or N-arylation reactions.

N-Alkylation: The nitrogen atom can be readily alkylated using a variety of alkyl halides in the presence of a suitable base. For instance, N-methylation can be achieved by treating 5-Bromoisoindolin-1-one with methyl iodide and sodium hydride in dimethylformamide (DMF).

| Alkylating Agent | Base | Solvent | Reaction Conditions | Product |

| Methyl iodide | Sodium hydride (NaH) | Dimethylformamide (DMF) | 0 °C to room temperature | 5-Bromo-2-methylisoindolin-1-one |

This reaction can be extended to a range of other alkylating agents to introduce diverse side chains at the nitrogen position, which can significantly influence the biological activity of the resulting compounds.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions. wikipedia.org These methods allow for the formation of a C-N bond between the isoindolinone nitrogen and an aryl halide.

The bromine atom at the 5-position of the isoindolinone ring is a key feature that allows for a wide range of modifications on the aromatic core, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. researchgate.net In the context of 5-Bromoisoindolin-1-one, the bromine atom can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce new aromatic or heteroaromatic substituents. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent |

| Arylboronic acid | Pd(OAc)2, Pd2(dba)3 | PPh3, SPhos, XPhos | K2CO3, Cs2CO3 | Toluene, Dioxane, Water |

| Heteroarylboronic acid | PdCl2(dppf) | dppf | Na2CO3 | DME |

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 5-aryl or 5-heteroarylisoindolin-1-one derivatives.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide variety of primary or secondary amines. wikipedia.org This reaction is instrumental in introducing amino functionalities at the 5-position of the isoindolinone ring, which are common pharmacophores in many drug molecules. The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand in the presence of a base.

| Amine | Palladium Catalyst | Ligand | Base | Solvent |

| Primary or secondary alkyl/arylamine | Pd(OAc)2, Pd2(dba)3 | BINAP, XPhos, RuPhos | NaOtBu, K3PO4 | Toluene, Dioxane |

The ability to introduce a diverse range of amino groups significantly expands the potential for developing novel drug candidates based on the 5-Bromoisoindolin-1-one scaffold.

Introduction of Heterocyclic Moieties at the C-3 Position

The functionalization of the C-3 position of the isoindolinone ring system is a crucial strategy for creating structural diversity and modulating biological activity. The introduction of heterocyclic moieties at this position can significantly influence the pharmacological properties of the resulting compounds.

One approach to achieving C-3 substitution involves the reaction of 2-cyanobenzaldehyde (B126161) derivatives with various nucleophiles. For instance, the reaction of 2-cyanobenzaldehyde with 2-nitroaniline (B44862) derivatives in the presence of a base like potassium hydroxide (B78521) in methanol (B129727) can yield 3-((nitrophenyl)amino)isoindolin-1-ones. nih.gov This method provides a direct way to introduce a substituted aromatic amine, a precursor that can be further cyclized to form more complex heterocyclic systems. The reaction is generally efficient, affording the desired products in good yields.

Another strategy involves the generation of N-acyliminium ions from 3-hydroxyisoindolin-1-ones, which can then be trapped by various nucleophiles, including heterocycles. nih.gov These reactions are typically carried out under acidic conditions. The versatility of this method allows for the introduction of a wide range of heterocyclic groups at the C-3 position.

Furthermore, tandem reactions provide an efficient route to C-3 functionalized isoindolinones. For example, a one-pot synthesis can be designed where a 3-alkylidenephthalide reacts with a primary amine to form a 3-hydroxyisoindolin-1-one in situ. This intermediate can then undergo further reactions to introduce a substituent at the C-3 position. nih.gov

A summary of representative examples for the synthesis of 3-substituted isoindolin-1-ones is presented in the table below.

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) |

| 2-Cyanobenzaldehyde | 4-Chloro-2-nitroaniline | 5% KOH in MeOH, DCM | 3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one | 79 |

| 2-Cyanobenzaldehyde | 4,5-Dimethyl-2-nitroaniline | 5% KOH in MeOH, DCM | 3-((4,5-Dimethyl-2-nitrophenyl)amino)isoindolin-1-one | 77 |

| 2-Cyanobenzaldehyde | 5-Methoxy-2-nitroaniline | 5% KOH in MeOH, DCM | 3-((5-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | 90 |

Palladium-Catalyzed Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the diversification of the 5-bromoisoindolin-1-one scaffold. The bromine atom at the C-5 position serves as a versatile handle for the introduction of a wide array of substituents through various coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally high yields. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to form carbon-carbon bonds. For 5-bromoisoindolin-1-one, a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C-5 position, leading to a diverse library of derivatives. The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly efficient for the formation of carbon-carbon triple bonds. Applying the Sonogashira coupling to 5-bromoisoindolin-1-one would allow for the introduction of various alkynyl substituents at the C-5 position. These alkynyl-substituted isoindolinones can serve as valuable intermediates for further transformations.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgacsgcipr.org This reaction provides a direct method to introduce a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups, at the C-5 position of the isoindolinone core. The reaction typically employs a palladium catalyst with a suitable phosphine ligand and a base. wikipedia.org

The table below summarizes the key features of these palladium-catalyzed coupling reactions for the potential diversification of 5-bromoisoindolin-1-one.

| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Potential Substituents at C-5 |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | C-C | Aryl, heteroaryl, vinyl, alkyl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkynyl) | Substituted alkynes |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | C-N | Primary/secondary amines, amides |

Stereoselective and Asymmetric Synthesis of Derivatives

The development of stereoselective and asymmetric methods for the synthesis of 3-substituted isoindolinones is of significant interest, as the stereochemistry at the C-3 position can have a profound impact on the biological activity of these compounds. chim.itnih.gov Several strategies have been explored to achieve high levels of enantioselectivity in the synthesis of these chiral heterocycles.

One effective approach involves the use of chiral auxiliaries. For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized from methyl 2-formylbenzoates. acs.org Deprotonation of these chiral N-sulfinyl isoindolinones with a strong base like lithium diisopropylamide (LDA) followed by alkylation with various electrophiles affords 3-substituted isoindolinones with high diastereoselectivity. The chiral auxiliary can then be cleaved to provide the enantiomerically enriched product.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of isoindolinones. A notable example is the asymmetric cascade aza-Henry/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates with nitromethane. nih.gov This reaction, catalyzed by a bifunctional thiourea-based organocatalyst such as Takemoto's catalyst, proceeds with high enantioselectivity to yield 3-(nitromethyl)isoindolin-1-ones. nih.gov

Furthermore, palladium-catalyzed asymmetric dicarbofunctionalization of 1,1-disubstituted enamides has been reported for the synthesis of 3,3-disubstituted isoindolinones bearing a quaternary stereocenter. rsc.org This tandem Heck/Suzuki coupling reaction proceeds under mild conditions and exhibits broad functional group tolerance and high enantioselectivity. rsc.org

The table below highlights key findings in the asymmetric synthesis of 3-substituted isoindolinones.

| Method | Chiral Source | Key Reaction | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Chiral Auxiliary | (S)-tert-Butanesulfinamide | Alkylation of N-sulfinyl isoindolinone | 3-Alkyl-isoindolinones | up to 94:6 dr |

| Organocatalysis | Takemoto's catalyst | Cascade aza-Henry/lactamization | 3-(Nitromethyl)isoindolin-1-ones | up to 98% ee |

| Palladium Catalysis | Chiral ligand | Asymmetric dicarbofunctionalization | 3,3-Disubstituted isoindolinones | High enantioselectivity |

Mechanistic Investigations of 5 Bromoisoindolin 1 One Reactivity

Reaction Mechanism Elucidation in Derivatization

The derivatization of 5-Bromoisoindolin-1-one can proceed through several mechanistic pathways, primarily involving the reactive sites at the bromine-substituted aromatic ring and the nitrogen atom of the lactam ring.

One of the most important reactions for the derivatization of the bromo-substituted aromatic ring is the Suzuki cross-coupling reaction. This mechanism involves the catalytic cycle of a palladium complex. The cycle typically begins with the oxidative addition of the C-Br bond of 5-Bromoisoindolin-1-one to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Another key reaction type is 1,3-dipolar cycloaddition, particularly after the derivatization of the lactam nitrogen. For instance, related bromo-isatin structures can be alkylated and then subjected to cycloaddition reactions with 1,3-dipoles. researchgate.net The mechanism for these reactions is often concerted, proceeding through a single, cyclic transition state, although stepwise pathways can also occur. mdpi.comresearchgate.net The regioselectivity and stereoselectivity of such cycloadditions are governed by the electronic and steric properties of both the isoindolinone derivative and the reacting dipole, which can be elucidated through frontier molecular orbital (FMO) analysis. researchgate.net

Alkylation and acylation at the nitrogen atom of the isoindolinone ring are also common derivatization methods. These reactions typically follow a nucleophilic substitution mechanism where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide or acyl chloride. The reaction is often facilitated by a base to deprotonate the N-H group, increasing its nucleophilicity.

Role of the Bromine Substituent in Reactivity and Selectivity

The bromine atom at the 5-position of the isoindolinone ring plays a multifaceted role in directing the molecule's reactivity and selectivity. Its influence stems from both electronic effects and its capacity for specific intermolecular interactions.

Electronic Effects: The bromine substituent is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation effect means that harsher conditions are generally required for reactions like nitration or further halogenation compared to the unsubstituted isoindolinone. researchgate.net Conversely, the C-Br bond itself is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making the bromine atom a versatile functional handle for introducing new carbon-carbon or carbon-heteroatom bonds.

Intermolecular Interactions: The bromine atom significantly influences the supramolecular architecture of its derivatives through halogen bonding. mdpi.com In the crystal structures of related 4,5-dibromo-isoindol-1-one derivatives, the bromine atom of the isoindole moiety can act as a halogen bond donor, forming Br···Br or Br···π interactions. mdpi.com These noncovalent interactions, in cooperation with hydrogen bonds (C−H···O, C−H···Br), contribute to the formation of stable 2D sheets or 3D supramolecular structures. mdpi.com The ability to form these bonds can affect crystal packing, solubility, and potentially the selectivity of reactions occurring in the solid state or in concentrated solutions.

The table below illustrates the effect of different para-halogen substituents on the dihedral angle in a series of 2-phenyl-4,5-dibromohexahydro-3a,6-epoxyisoindol-1(4H)-ones, demonstrating how substituents influence molecular conformation. mdpi.com

| Substituent (X) | Dihedral Angle (< C1−N2−C11−C16) in Degrees |

| -H | 25.7 |

| -F | -46.2 |

| -Cl | 15.9 |

| -Br | -19.1 |

| -I | -19.3 |

This data highlights that there is no simple trend between the dihedral angles and the electron-withdrawing character of the substituents, indicating complex steric and electronic influences on the molecule's conformation. mdpi.com

Catalytic Processes in 5-Bromoisoindolin-1-one Transformations

Catalysis is essential for achieving efficient and selective transformations of 5-Bromoisoindolin-1-one and related structures. Both metal-based and organocatalytic systems are employed to activate different parts of the molecule.

Transition Metal Catalysis: As mentioned, the C-Br bond is readily activated by transition metal catalysts, most notably palladium, copper, and rhodium. Palladium catalysts are widely used for cross-coupling reactions. Copper catalysts are also effective, sometimes in conjunction with other metals, for reactions such as C-N and C-O bond formation. nih.gov Rhodium catalysts can be used for cycloaddition reactions involving diazo compounds, where a rhodium-carbenoid intermediate is formed that then reacts with other substrates. nih.govchemrxiv.org These catalytic systems enable the construction of complex molecular frameworks under relatively mild conditions. For example, multicatalyst systems combining rhodium, copper, a Brønsted acid, and a magnesium catalyst have been developed for complex cascade reactions, demonstrating precise control over chemo-, diastereo-, and enantioselectivity. nih.gov

Base Catalysis: Simple catalysts like potassium carbonate can be effective in promoting reactions involving the isoindolinone core. For example, K₂CO₃ can catalyze tandem aldol/cyclization reactions of active methylene (B1212753) compounds with 2-cyanobenzaldehyde (B126161) to form 3-substituted isoindolinones. researchgate.net For 5-Bromoisoindolin-1-one, such base catalysis would be relevant for reactions at the N-H position, facilitating its deprotonation and subsequent reaction with electrophiles.

The table below summarizes catalysts used in the transformation of related isoindolinone and isatin (B1672199) core structures.

| Catalyst System | Reaction Type | Substrate Class | Reference |

| K₂CO₃ | Tandem Aldol/Cyclization | 2-Cyanobenzaldehyde | researchgate.net |

| Rh₂(OAc)₄ / Chiral Phosphoric Acid | Asymmetric (4+1) Cycloaddition | Diazooxindoles | chemrxiv.org |

| Cu(OTf)₂ / SaBOX Ligand | Asymmetric (5+1) Cycloaddition | Diazooxindoles | chemrxiv.org |

| Rhodium, Copper, Mg, Brønsted Acid | Multicomponent Cascade | Diazoesters, Alkynes, Isatins | nih.gov |

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of complex organic molecules, including derivatives of isoindolinone. nih.gov These studies provide deep insights into reaction pathways, the structures of transition states and intermediates, and the origins of selectivity. mdpi.comresearchgate.net

Elucidation of Reaction Profiles: DFT calculations are used to map the potential energy surface of a reaction. This allows for the determination of activation energy barriers and reaction energies, which helps in predicting the feasibility and rate of a reaction. nih.gov By comparing the energy barriers of different possible pathways (e.g., concerted vs. stepwise), the most likely mechanism can be identified. pku.edu.cn For instance, in cycloaddition reactions, DFT can distinguish between a concerted [3+2] pathway and a stepwise mechanism involving a zwitterionic or diradical intermediate. mdpi.compku.edu.cn

Analysis of Reactivity and Selectivity: Frontier Molecular Orbital (HOMO-LUMO) analysis is a common computational technique used to explain reactivity. The energy gap between the HOMO of one reactant and the LUMO of another can predict the reaction's facility. nih.govacs.org In the context of 5-Bromoisoindolin-1-one, DFT can be used to understand how the bromine substituent modifies the energy and distribution of these orbitals, thereby influencing its reactivity towards different reagents. For example, studies on related isoindoline-1,3-diones have used DFT to investigate molecular properties and predict reactivity. researchgate.netnih.gov

Solvent and Catalyst Effects: Modern computational methods can also model the effects of solvents and catalysts. Solvation models can be applied to calculations to better reflect reaction conditions in solution. researchgate.net Furthermore, the interaction of a catalyst with the substrate can be modeled to understand how the catalyst lowers the activation energy or controls stereoselectivity. Computational approaches can thus guide the experimental design of new reactions and the optimization of catalytic systems. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For "5-Bromoisoindolin-1-one", both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the molecular skeleton.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons in a molecule and their connectivity. In a typical synthesis, the product was characterized by ¹H NMR, confirming the presence and arrangement of hydrogen atoms on the isoindolinone core. chemicalbook.com The spectrum shows distinct signals corresponding to the aromatic protons and the aliphatic protons of the five-membered ring.

A representative ¹H NMR spectrum of "5-Bromoisoindolin-1-one" in deuterated chloroform (B151607) (CDCl₃) exhibits the following key signals: chemicalbook.com

A multiplet signal around δ 7.68 ppm, which integrates to three protons. This corresponds to the protons on the aromatic ring. The bromine atom and the fused ring structure influence their chemical shifts and splitting patterns.

A singlet signal at approximately δ 4.44 ppm, integrating to two protons. chemicalbook.com This signal is characteristic of the methylene (B1212753) (-CH₂-) group in the lactam ring. Its singlet nature indicates no adjacent protons to couple with.

The integration of these signals (3:2 ratio) confirms the relative number of aromatic to aliphatic protons, consistent with the structure of "5-Bromoisoindolin-1-one".

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.68 | Multiplet (m) | 3H | Aromatic Protons (Ar-H) |

| ~4.44 | Singlet (s) | 2H | Methylene Protons (-CH₂-) |

¹³C NMR Spectroscopy

While ¹H NMR identifies the proton framework, ¹³C NMR is used to observe the carbon skeleton of the molecule. The structure of "5-Bromoisoindolin-1-one" contains eight distinct carbon atoms, which would result in eight unique signals in the ¹³C NMR spectrum. Based on standard chemical shift values, the expected spectrum would feature:

A signal in the δ 165-175 ppm region, characteristic of the carbonyl (C=O) carbon in the lactam ring.

Multiple signals in the δ 120-150 ppm range, corresponding to the six carbons of the aromatic ring. The carbon atom directly bonded to the bromine (C-Br) would appear in this region, typically around δ 120-125 ppm, while the carbons adjacent to the nitrogen and carbonyl groups would be further downfield.

A signal in the δ 45-55 ppm region, representing the aliphatic methylene (-CH₂-) carbon.

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of "5-Bromoisoindolin-1-one" and assessing its purity. The molecular formula is C₈H₆BrNO, giving a molecular weight of approximately 212.05 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion peak (M⁺) in the mass spectrum of "5-Bromoisoindolin-1-one" will appear as a pair of peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (m/z ≈ 211) and another for the molecule containing ⁸¹Br (m/z ≈ 213). This characteristic M⁺ and M+2 pattern is a definitive indicator of the presence of a single bromine atom.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental composition, C₈H₆BrNO.

Interactive Data Table: Predicted Isotopic Pattern for Molecular Ion

| Ion | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|---|

| [C₈H₆⁷⁹BrNO]⁺ | ~210.96 | 100 |

| [C₈H₆⁸¹BrNO]⁺ | ~212.96 | ~98 |

Fragmentation analysis also provides structural information. In the mass spectrometer, the molecular ion can break down into smaller, stable fragments. Plausible fragmentation pathways for "5-Bromoisoindolin-1-one" include the loss of the bromine atom ([M-Br]⁺) or the loss of a carbonyl group ([M-CO]⁺).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of "5-Bromoisoindolin-1-one" would display characteristic absorption bands corresponding to its key structural features.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150-3300 | N-H Stretch | Secondary Amide (Lactam) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1670-1700 | C=O Stretch (Amide I) | γ-Lactam |

| 1550-1620 | N-H Bend (Amide II) | Secondary Amide (Lactam) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 800-900 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

| 500-600 | C-Br Stretch | Aryl Bromide |

The most prominent peaks would be the strong carbonyl (C=O) stretch of the lactam ring and the N-H stretching vibration. The presence of bands in the aromatic C-H and C=C stretching regions would confirm the benzene (B151609) ring, while the C-Br stretch provides evidence for the halogen substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Studies

Ultraviolet-visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule upon absorption of UV or visible light. The technique is used to study compounds containing chromophores—structural features that absorb light. The chromophore in "5-Bromoisoindolin-1-one" consists of the brominated benzene ring fused with the lactam system.

The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic system. These typically result in strong absorption bands in the 200-300 nm range. Additionally, the carbonyl group possesses non-bonding electrons (n electrons), which can undergo n→π* transitions. These transitions are generally weaker and appear at longer wavelengths, sometimes overlapping with the π→π* bands. The exact position (λₘₐₓ) and intensity of these absorptions are sensitive to the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.

While the specific crystal structure of "5-Bromoisoindolin-1-one" is not publicly documented, analysis of closely related structures, such as "5-bromo-1-ethylindoline-2,3-dione", provides insight into the expected structural features. nih.gov A crystallographic analysis of "5-Bromoisoindolin-1-one" would be expected to confirm:

The planarity of the fused isoindolinone ring system.

The precise C-Br, C=O, C-N, and other bond lengths and angles, confirming the covalent structure.

The arrangement of molecules in the crystal lattice. This would reveal intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, as well as potential π–π stacking interactions between the aromatic rings.

Interactive Data Table: Illustrative Crystallographic Parameters (Based on a Related Structure)

| Parameter | Example Value/Information |

|---|---|

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) nih.gov |

| Key Intermolecular Forces | Hydrogen Bonding (N-H···O=C), π–π stacking |

Applications of 5 Bromoisoindolin 1 One in Medicinal Chemistry Research

5-Bromoisoindolin-1-one as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to a wide range of different biological targets. nih.gov These structures serve as important, biologically pre-validated platforms for designing compound libraries in the search for new drug candidates. nih.gov

The isoindolin-1-one (B1195906) core, of which 5-Bromoisoindolin-1-one is a key example, has emerged as a privileged structure in drug discovery due to its synthetic accessibility and its presence in a wide array of naturally occurring and synthetic compounds with diverse biological activities. researchgate.netnih.govnih.gov The versatility of this scaffold allows for structural modifications that can significantly enhance biological efficacy, target specificity, and pharmacokinetic properties across various therapeutic areas. nih.gov 5-Bromoisoindolin-1-one is particularly valuable as it serves as a key intermediate, where the bromine atom provides a reactive site for chemists to introduce different functional groups, thereby creating a library of novel compounds for biological screening. chemimpex.com

The isoindolinone framework is a recognized scaffold in the development of anticancer agents, forming the core of several clinically used medications. mdpi.comresearchgate.net Leveraging 5-Bromoisoindolin-1-one as a foundational structure, researchers have designed and synthesized novel derivatives with potent anti-proliferative activities.

A notable study focused on the development of two series of molecules based on the 1-benzyl-5-bromoindolin-2-one scaffold. mdpi.comresearchgate.net These compounds were evaluated for their anticancer activity against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.comnih.gov The research identified that derivatives featuring a 4-arylthiazole moiety, specifically compounds designated 7c and 7d, exhibited the most significant anticancer activity against MCF-7 cells. mdpi.comnih.gov

Further investigation revealed that these compounds act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein involved in tumor angiogenesis. mdpi.comresearchgate.net The most potent derivative, compound 7d, was found to induce cell cycle arrest in the G2/M phase in MCF-7 cells, providing insight into its mechanism of action. mdpi.com

| Compound Derivative | Cancer Cell Line | Proliferative IC50 (µM) | Target Enzyme | Enzymatic IC50 (µM) |

| 7c | MCF-7 (Breast) | 7.17 ± 0.94 | VEGFR-2 | 0.728 |

| 7d | MCF-7 (Breast) | 2.93 ± 0.47 | VEGFR-2 | 0.503 |

This table summarizes the in vitro anticancer and enzymatic activity of 1-benzyl-5-bromoindolin-2-one derivatives. Data sourced from Molecules (2023) and ResearchGate. researchgate.netnih.gov

The isoindolinone scaffold is a promising framework for the development of new antimicrobial agents. nih.govnih.gov Modifications to this core structure have led to derivatives with significant activity against various bacterial and fungal pathogens.

In one study, a series of novel isoindolin-1-one derivatives containing a piperidine (B6355638) moiety were synthesized and evaluated for their antibacterial activity against several phytopathogenic bacteria. acs.orgnih.gov The compounds showed good activity against Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac), with some derivatives demonstrating excellent activity against Xanthomonas oryzae pv oryzae (Xoo). acs.orgnih.gov Compound Y8 was particularly noteworthy, exhibiting superior activity against Xoo compared to the commercial bactericide thiediazole copper. acs.orgnih.gov Mechanistic studies revealed that compound Y8 acts by inducing the collapse of the bacterial cell membrane and inhibiting the formation of biofilms. acs.orgnih.gov Another research effort synthesized isoindolinone derivatives that exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

| Compound ID | Bacterial Strain | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |

| Y8 | Xanthomonas oryzae pv oryzae (Xoo) | 21.3 | Thiediazole copper | 53.3 |

This table presents the antibacterial efficacy of an isoindolin-1-one derivative against a phytopathogenic bacterium. Data sourced from the Journal of Agricultural and Food Chemistry and PubMed. acs.orgnih.gov

The isoindolin-1-one scaffold is also being actively explored for its potential in creating novel antiviral drugs. nih.govnih.gov Strategic modifications to the core structure have been shown to yield derivatives with enhanced antiviral properties. nih.gov Research has identified that 2-aryl-isoindolin-1-ones represent a promising class of compounds with potent activity against Enterovirus A71 (EV-A71), a significant human pathogen. researchgate.net The mechanism of action for these derivatives was determined to occur at the virus entry stage, inhibiting the virus's ability to replicate. researchgate.net This discovery highlights the potential of the isoindolinone scaffold in the development of targeted antiviral therapies.

5-Bromoisoindolin-1-one is an important synthetic intermediate for pharmaceutical agents designed to target neurological disorders. chemimpex.com The broader isoindoline (B1297411) scaffold has been the subject of research for its neuroprotective potential and as a basis for therapies targeting conditions such as Alzheimer's disease. nih.govtandfonline.comnih.gov

One area of investigation involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes whose dysregulation is implicated in the pathology of Alzheimer's disease. nih.gov Various derivatives of isoindoline-1,3-dione have been synthesized and shown to be promising inhibitors of both enzymes, with activities reported in the nanomolar to micromolar range. nih.gov

Another study demonstrated that certain isoindoline derivatives confer a neuroprotective effect on SH-SY5Y neuronal-like cells. tandfonline.comnih.gov These compounds were found to protect the cells against oxidative stress by increasing the expression of the transcription factor NRF2 and its associated antioxidant genes. tandfonline.comnih.gov

| Compound Class | Target Enzymes | Therapeutic Area | Key Findings |

| Isoindoline-1,3-dione Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Potent inhibition with IC50 values in the nM to µM range. |

| Isoindoline Derivatives | NRF2 Pathway | Neuroprotection | Increased viability of neuronal cells by protecting against oxidative stress. |

This table summarizes the application of isoindoline derivatives in neurological disorder research. Data sourced from Molecules (2021), PubMed, and other scientific journals. nih.govtandfonline.comnih.gov

The use of 5-Bromoisoindolin-1-one as a synthetic building block extends to the creation of molecules with potential anti-inflammatory properties. chemimpex.com The related isoindoline-1,3-dione scaffold has been associated with anti-inflammatory effects, prompting further investigation into this class of compounds. nih.govmdpi.com

Research has focused on designing isoindoline derivatives that can act as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. mdpi.com These enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. mdpi.com Studies have shown that specific structural features, such as the inclusion of an aromatic moiety or a piperazine (B1678402) ring, are important for achieving high affinity for COX enzymes. mdpi.com By targeting the COX-2 isoform in particular, these derivatives hold promise for delivering anti-inflammatory and analgesic effects. mdpi.com

The versatile isoindolinone scaffold has also been explored for its potential in treating metabolic disorders, including diabetes and hyperlipidemia. nih.govmdpi.com Derivatives of this structure have been shown to inhibit key enzymes involved in carbohydrate metabolism.

In the context of antidiabetic research, novel isoindolinone derivatives have demonstrated potent inhibitory activity against α-glycosidase, an enzyme linked to type-2 diabetes. researchgate.net A separate study on quinoline-isoindoline hybrid molecules reported significant dual inhibitory activity against both α-glycosidase and α-amylase, two enzymes that regulate the digestion of carbohydrates. nih.gov

For anti-hyperlipidemic applications, the isoindoline core is present in the clinical drug Mazindol, which is indicated for the treatment of obesity in patients with risk factors such as hyperlipidemia. mdpi.com This establishes the potential of the scaffold in the management of lipid-related disorders.

| Compound Class | Target Enzyme | Inhibition Value | Therapeutic Target |

| Isoindolinone Derivatives | α-Glycosidase | Kᵢ: 8.03–23.05 µM | Type-2 Diabetes |

| Quinoline-Isoindoline Hybrid (7d) | α-Glycosidase | IC50: 0.07 mM | Type-2 Diabetes |

| Quinoline-Isoindoline Hybrid (7d) | α-Amylase | IC50: 0.21 mM | Type-2 Diabetes |

This table details the enzymatic inhibition by isoindolinone derivatives relevant to antidiabetic research. Data sourced from ResearchGate and PubMed Central. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of 5-Bromoisoindolin-1-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds. oncodesign-services.comnih.gov For derivatives of the isoindolin-1-one core, SAR studies have been instrumental in identifying key structural features that govern potency and selectivity.

These studies underscore the importance of systematic structural modifications to elucidate SAR. By varying substituents and linkers, medicinal chemists can map the binding pocket of a target protein and design new analogs with improved efficacy. youtube.com

Table 1: Illustrative SAR Data for Isoindolinone and Related Analogs This table compiles representative data from studies on related scaffolds to illustrate SAR principles.

| Scaffold | Target | Modification | Resulting Activity |

| 4-(N-acyl)-isoindolin-1-one | PARP-1 | Introduction of a piperazine-succinyl linker to adenosine | Potent inhibition (IC₅₀ = 45 nM) nih.gov |

| 3-Arylisoquinolin-1-one | Tankyrase-2 | para-substitution on 3-aryl group (e.g., 4-MeO-Ph) | High potency (IC₅₀ = 20 nM) nus.edu.sg |

| 3-Arylisoquinolin-1-one | Tankyrase-2 | ortho-substitution on 3-aryl group (e.g., 2-Me-Ph) | Abolished activity nus.edu.sg |

| Spiroindoline | Tankyrase-2 | Optimization from HTS hit | Potent and selective inhibitor (RK-287107) nih.gov |

Molecular Docking and Dynamics Simulations in Drug Design

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug design, providing insights into the molecular interactions between a ligand and its target protein. mdpi.com These methods are used to predict the binding conformation, affinity, and stability of a compound within a protein's active site, thereby guiding the design of more potent and selective inhibitors. mdpi.combiotechrep.ir

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. For scaffolds related to 5-bromoisoindolin-1-one, docking studies have been crucial. For example, in the design of VEGFR-2 inhibitors based on a 1-benzyl-5-bromoindolin-2-one scaffold, docking was used to explore the binding mode within the enzyme's active site. mdpi.com Similarly, studies on 5-bromoindole (B119039) hydrazone derivatives showed key interactions, such as hydrogen bonds with residues like Asp1046 and pi-alkyl interactions with hydrophobic residues, which are critical for binding affinity. d-nb.info

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. biotechrep.ir An MD simulation of a 1-benzyl-5-bromoindolin-2-one derivative complexed with VEGFR-2 was used to confirm the stability of the binding pose suggested by docking. mdpi.com Such simulations provide a more dynamic picture of the interactions and can reveal subtle conformational changes that are important for biological activity. mdpi.com

These computational approaches allow for the rapid in silico screening of virtual libraries of compounds, helping to prioritize which derivatives to synthesize and test experimentally, thus accelerating the drug discovery process. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization

During lead optimization, it is critical to develop a compound that not only has high potency and selectivity for its target (pharmacodynamics) but also possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties (pharmacokinetics). researchgate.net A compound's success as a drug is contingent on this balance. Poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, are common reasons for the failure of drug candidates in later stages of development. researchgate.net

For derivatives of the 5-bromoisoindolin-1-one scaffold, optimizing the pharmacokinetic profile is a key challenge. Medicinal chemists must consider properties such as:

Solubility: The compound must have adequate solubility to be absorbed from the gastrointestinal tract.

Metabolic Stability: The molecule should be resistant to rapid breakdown by metabolic enzymes, such as cytochrome P450s, to ensure a sufficiently long half-life in the body.

Permeability: The ability to cross cell membranes is crucial for reaching the target site of action.

Scaffold Hopping Strategies from 5-Bromoisoindolin-1-one

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov The goal is to discover new chemical series with improved properties, such as enhanced potency, better ADMET profiles, or a novel intellectual property position. uniroma1.itniper.gov.in The 5-bromoisoindolin-1-one core can serve as a starting point for such strategies.

Scaffold hopping can involve replacing the core scaffold with a bioisostere—a different structural motif that preserves the key pharmacophoric features required for biological activity. For example, the phthalazinone core of the approved PARP inhibitor Olaparib is structurally similar to the isoindolinone ring system. mdpi.com Researchers might replace the isoindolinone core with other heterocyclic systems, like quinoxalinones or quinazolinones, to explore new chemical space while aiming to maintain the essential hydrogen bonding and hydrophobic interactions with the PARP enzyme. mdpi.com

This strategy can lead to significant improvements in a compound's profile. A successful scaffold hop can result in a molecule with a completely different chemical backbone that binds to the same target, potentially overcoming issues related to toxicity, metabolism, or patentability associated with the original scaffold. nih.govdundee.ac.uk

Applications of 5 Bromoisoindolin 1 One in Materials Science Research

Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

5-Bromoisoindolin-1-one is recognized as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic applications. researchgate.net The compound's distinct electronic properties are considered advantageous for enhancing the performance of these devices. researchgate.net The isoindolinone core can be chemically modified to fine-tune the electronic and photophysical properties of the resulting materials, a crucial aspect in the design of efficient OLED emitters.

While the potential of 5-Bromoisoindolin-1-one in OLED technology is noted, specific performance data for OLED devices incorporating materials directly derived from this compound is not extensively detailed in publicly available research. However, the broader class of isoindolinone-based materials has been investigated for their applications in electronic materials, suggesting a promising avenue for future research focused on derivatives of 5-Bromoisoindolin-1-one. The development of advanced materials, such as those exhibiting thermally activated delayed fluorescence (TADF), is a key area of interest for achieving high-efficiency OLEDs. The versatile nature of the 5-Bromoisoindolin-1-one scaffold makes it a candidate for the synthesis of novel TADF emitters, although specific research in this area is still emerging.

Development of Fluorescent Probes and Dyes

A significant area of application for 5-Bromoisoindolin-1-one is in the creation of specialized fluorescent probes and dyes for chemical sensing. The isoindolinone framework serves as an excellent platform for designing chemosensors that can detect specific ions and molecules with high sensitivity and selectivity.

Researchers have successfully synthesized isoindoline-based fluorescent chemosensors for the detection of various metal ions. For instance, a highly selective "turn-on" fluorescent chemodosimeter based on an isoindoline (B1297411) structure was developed for the detection of mercury ions (Hg²⁺). nih.gov This sensor operates through a desulfurization reaction triggered by the presence of Hg²⁺, which converts a non-fluorescent thioamide into a highly fluorescent amide. nih.gov The probe demonstrated a remarkable selectivity for Hg²⁺ over other metal ions and exhibited a low detection limit of 2.03 × 10⁻⁸ M. nih.gov

In another study, a fused isoindole-imidazole fluorescent Schiff base chemosensor was synthesized for the detection of zinc ions (Zn²⁺). nih.gov This probe displayed a significant enhancement in fluorescence intensity upon binding with Zn²⁺, with a detection limit of 0.073 μM. nih.gov The sensing mechanism was attributed to the formation of a 1:1 complex between the sensor and the zinc ion. nih.gov

These examples highlight the utility of the isoindolinone scaffold, for which 5-Bromoisoindolin-1-one is a key synthetic precursor, in constructing sophisticated fluorescent sensors. The ability to introduce various functional groups onto this core structure allows for the rational design of probes with tailored specificities for a wide range of analytes.

| Compound/Sensor | Target Analyte | Sensing Mechanism | Detection Limit | Key Findings |

| Isoindoline-based thioamide | Hg²⁺ | Desulfurization to a fluorescent amide | 2.03 × 10⁻⁸ M | High selectivity and "turn-on" fluorescence response. nih.gov |

| Fused isoindole-imidazole Schiff base | Zn²⁺ | 1:1 complex formation | 0.073 μM | Significant fluorescence enhancement upon binding. nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

The synthesis of isoindolinones has been a subject of extensive research, with numerous methods developed for their preparation. However, the pursuit of more efficient, atom-economical, and environmentally benign synthetic routes remains a key objective. Future exploration is likely to focus on the application of modern catalytic systems and advanced organic chemistry techniques to the synthesis of 5-Bromoisoindolin-1-one.

Key areas for future synthetic exploration include:

Catalytic C-H Functionalization: Direct C-H functionalization strategies offer an atom-economical approach to building molecular complexity. Research into palladium or copper-catalyzed C-H carbonylation of benzylamine (B48309) precursors could provide more direct and efficient routes to the isoindolinone scaffold. organic-chemistry.org

Electro- and Photochemistry: The use of electricity or light to drive chemical reactions is a rapidly growing area of sustainable chemistry. Visible-light-mediated denitrogenative alkene insertion reactions and electrochemical reduction of cyclic imides are novel methods that could be adapted for the synthesis of 5-Bromoisoindolin-1-one and its derivatives, often under mild conditions. organic-chemistry.org

Catalytic Cycloaddition Reactions: The development of novel cycloaddition strategies, such as the (5+1) cycloaddition of diazooxindoles with other synthons, could open new avenues for constructing spiro-isoindolinone frameworks, which are of interest in medicinal chemistry. chemrxiv.org

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of 5-Bromoisoindolin-1-one is crucial for optimizing existing protocols and designing new transformations. While the compound's general reactivity is known, detailed mechanistic insights are often lacking.

Future research should employ cutting-edge analytical and computational techniques to elucidate these mechanisms:

Kinetic Analysis: Techniques such as UV/vis spectroscopy can be used for real-time monitoring of reactions involving 5-Bromoisoindolin-1-one. rsc.org A detailed kinetic analysis can help to identify reaction intermediates and determine the rate-determining steps of a given transformation. rsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and activation energies. These studies can complement experimental findings and aid in the rational design of new catalysts and reaction conditions.

In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as ReactIR and process NMR, can allow for the direct observation of reactive intermediates and provide a more complete picture of the reaction mechanism as it occurs.

Untapped Therapeutic Areas and Biological Targets

5-Bromoisoindolin-1-one serves as a key intermediate in the synthesis of various pharmaceutical agents, with established potential in oncology and for neurological disorders. chemimpex.com However, the full therapeutic potential of this scaffold is likely yet to be realized.

Future research should focus on exploring new biological targets and therapeutic areas:

Neurodegenerative Diseases: The prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's is increasing, creating a pressing need for new therapeutic agents. nih.gov The neuroprotective potential of compounds derived from 5-Bromoisoindolin-1-one could be explored, targeting pathways involved in oxidative stress, neuroinflammation, and protein aggregation. nih.govmdpi.com

Kinase Inhibition: Protein kinases are crucial mediators of cell signaling and are frequently dysregulated in diseases like cancer. mdpi.com The 5-Bromoisoindolin-1-one scaffold could be used to design novel inhibitors of untapped kinase targets, such as PIM-1 kinase, which has been identified as a potential target in leukemia and breast cancer. mdpi.com Derivatives of the similar 1-benzyl-5-bromoindolin-2-one scaffold have shown inhibitory activity against VEGFR-2, a key target in angiogenesis. mdpi.com

Antiviral Agents: The isoindolinone core is present in some bioactive molecules with antiviral properties. A recent study demonstrated that certain isoindolinone derivatives exhibit antiviral activity against the SARS-CoV-2 3CL protease. rsc.org This suggests that libraries of compounds derived from 5-Bromoisoindolin-1-one could be screened for activity against a range of viral targets.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of AI and ML with research on 5-Bromoisoindolin-1-one could take several forms:

Virtual Screening and Target Identification: AI algorithms can be used to screen vast virtual libraries of 5-Bromoisoindolin-1-one derivatives against the structures of known biological targets. nih.gov This can help to identify promising hit compounds for further experimental validation and potentially uncover novel drug-target interactions. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 5-Bromoisoindolin-1-one scaffold, optimized for specific properties such as binding affinity to a target, selectivity, and favorable pharmacokinetic profiles. dig.watch

Predictive Modeling: ML models can be trained on existing experimental data to predict the physicochemical properties, bioactivity, and potential toxicity of new derivatives. mdpi.com This can help to prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

Synthesis Planning: AI tools can also assist in planning more efficient and robust synthetic routes to complex target molecules derived from 5-Bromoisoindolin-1-one. nih.gov

Development of Sustainable and Scalable Production Methods

As the potential applications of 5-Bromoisoindolin-1-one and its derivatives expand, the need for sustainable and scalable production methods will become increasingly important. Traditional batch synthesis methods can be resource-intensive and generate significant waste.

Future research should focus on developing greener and more efficient manufacturing processes:

Continuous Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. Flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. nih.gov It can lead to higher yields, reduced reaction times, and less solvent usage. nih.gov

Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation is an emerging green chemistry technique that can accelerate reaction rates, improve yields, and enable reactions to proceed under milder conditions. nih.gov This method has been successfully applied to the synthesis of other isoindolin-1-ones and represents a promising avenue for the sustainable production of the 5-bromo derivative. nih.gov

Green Solvents and Catalysts: Research into the use of more environmentally friendly solvents, such as water or bio-based solvents, and the development of recyclable catalysts can significantly reduce the environmental impact of the synthesis of 5-Bromoisoindolin-1-one.

Q & A

Q. What are the standard spectroscopic techniques for characterizing 5-Bromoisoindolin-1-one, and how should data reliability be ensured?

Answer: Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For purity, use high-performance liquid chromatography (HPLC) or elemental analysis. To ensure reliability:

Q. Table 1: Key Characterization Techniques

Q. What experimental protocols are recommended for synthesizing 5-Bromoisoindolin-1-one?

Answer: A common approach involves bromination of isoindolin-1-one derivatives using N-bromosuccinimide (NBS) under controlled conditions. Key steps:

- Optimize reaction time and temperature (e.g., 60°C in DMF for 12 hours) to minimize side products.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validate product identity through melting point analysis and spectral comparison with literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of 5-Bromoisoindolin-1-one derivatives?

Answer: Contradictions often arise from variations in reaction conditions or impurities. Methodological solutions:

- Systematic replication : Reproduce experiments using identical reagents (e.g., same supplier, purity grade) and equipment .

- Error analysis : Quantify uncertainties (e.g., ±5% yield variation due to humidity) and report confidence intervals .

- Control experiments : Test alternative catalysts (e.g., Pd vs. Cu) to isolate contributing factors .

Q. Table 2: Common Sources of Yield Variability

Q. What strategies are effective for designing mechanistic studies on 5-Bromoisoindolin-1-one’s reactivity?

Answer:

- Isotopic labeling : Use deuterated or ¹³C-labeled substrates to track reaction pathways via NMR or MS .

- Computational modeling : Employ DFT calculations (e.g., Gaussian software) to predict transition states and intermediates .

- Kinetic studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to derive rate laws .

- Cross-validation : Compare results with analogous compounds (e.g., chloro- or iodo-substituted derivatives) to identify electronic effects .

Q. How should researchers address ethical considerations when sharing data on 5-Bromoisoindolin-1-one’s biological activity?

Answer:

Q. What methodologies are critical for ensuring reproducibility in studies involving 5-Bromoisoindolin-1-one?

Answer:

- Detailed supplementary information : Include raw spectral data, chromatograms, and instrument calibration logs .

- Blind testing : Use third-party labs to validate key findings (e.g., IC₅₀ values in enzyme inhibition assays) .

- Open protocols : Publish step-by-step workflows on platforms like protocols.io .

Q. How can interdisciplinary approaches enhance research on 5-Bromoisoindolin-1-one?

Answer:

- Collaborative frameworks : Partner with computational chemists for virtual screening or pharmacophore modeling .

- Translational studies : Integrate synthetic chemistry with pharmacology to assess in vivo efficacy and toxicity .

- Data fusion : Combine crystallography (XRD) with molecular dynamics simulations to study solid-state behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。